- Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxidesGreen Chemistry, 2021, 23(14), 5049-5055,
Cas no 939-16-2 (3-Bromoquinolin-2(1H)-one)

3-Bromoquinolin-2(1H)-one structure
Nome del prodotto:3-Bromoquinolin-2(1H)-one
3-Bromoquinolin-2(1H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Bromoquinolin-2(1H)-one
- 2(1H)-Quinolinone,3-bromo-
- 3-Bromo-1H-quinolin-2-one
- 3-bromo-2-quinolinol
- 3-bromo-1-quinolin-2-one
- 3-Bromo-2-hydroxyquinoline
- 3-bromo-2-quinolinol(SALTDATA: FREE)
- 3-bromoquinolin-2-one
- bromo-quinolone
- 3-Bromo-2-quinolinone
- 3-Bromocarbostyril
- NSC 108495
- 3-Bromo-2(1H)-quinolinone (ACI)
- Carbostyril, 3-bromo- (7CI, 8CI)
- 3-Bromo-1,2-dihydroquinolin-2-one
- 3-Bromoquinolin-2-ol
- CS-0193885
- AC-17753
- 3-bromo-1H-quinoline-2-one
- F10206
- AKOS006338139
- Brom-o-Oxychinolin
- NSC-108495
- bromohydroxyquinoline
- AGARPHPERRYPRP-UHFFFAOYSA-N
- MFCD09029798
- NSC108495
- LS-12842
- J-511811
- AKOS015962583
- EN300-201304
- Z3038092306
- MFCD00234482
- DTXSID90296258
- 3-Bromo-2-hydroxyquinoline, 95%
- 939-16-2
- SCHEMBL667882
- DB-079729
- MB06803
- SY259624
-
- MDL: MFCD00234482
- Inchi: 1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
- Chiave InChI: AGARPHPERRYPRP-UHFFFAOYSA-N
- Sorrisi: O=C1C(Br)=CC2C(=CC=CC=2)N1
Proprietà calcolate
- Massa esatta: 222.96300
- Massa monoisotopica: 222.963
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.666±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 260-265 °C
- Punto di ebollizione: 395.2°Cat760mmHg
- Punto di infiammabilità: 192.8°C
- Indice di rifrazione: 1.654
- Solubilità: Leggermente solubile (0,31 g/l) (25°C),
- PSA: 33.12000
- LogP: 2.70290
3-Bromoquinolin-2(1H)-one Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41
- Istruzioni di sicurezza: 26-39
-
Identificazione dei materiali pericolosi:
3-Bromoquinolin-2(1H)-one Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
3-Bromoquinolin-2(1H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B292550-10mg |
3-Bromoquinolin-2(1H)-one |
939-16-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM145102-1g |
3-Bromo-1H-quinolin-2-one |
939-16-2 | 95%+ | 1g |
$351 | 2024-07-19 | |
Enamine | EN300-201304-0.1g |
3-bromoquinolin-2-ol |
939-16-2 | 95.0% | 0.1g |
$54.0 | 2025-02-20 | |
Chemenu | CM145102-1g |
3-Bromo-1H-quinolin-2-one |
939-16-2 | 95% | 1g |
$384 | 2021-08-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02234-5g |
3-bromo-1h-quinolin-2-one |
939-16-2 | 95% | 5g |
$1050 | 2023-09-07 | |
TRC | B292550-50mg |
3-Bromoquinolin-2(1H)-one |
939-16-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y0998146-5g |
3-Bromo-1H-quinolin-2-one |
939-16-2 | 95% | 5g |
$450 | 2024-08-02 | |
Enamine | EN300-201304-0.5g |
3-bromoquinolin-2-ol |
939-16-2 | 95.0% | 0.5g |
$140.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1009498-500mg |
3-Bromo-1H-quinolin-2-one |
939-16-2 | 95% | 500mg |
$235 | 2024-07-28 | |
abcr | AB268152-1 g |
3-Bromo-2-quinolinol; 95% |
939-16-2 | 1g |
€451.10 | 2022-06-11 |
3-Bromoquinolin-2(1H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Acridinium, 1,8-dimethoxy-9-(2-methylphenyl)-10-phenyl-, chloride (1:1) Solvents: Dimethyl sulfoxide ; 8 h, rt
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Investigations on the 4-Quinolone-3-Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric ApproachChemMedChem, 2012, 7(5), 920-934,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
1.2 Reagents: Benzoyl chloride
1.2 Reagents: Benzoyl chloride
Riferimento
- A novel and efficient synthesis of 2,3-dichloroquinolineSynthetic Communications, 2000, 30(3), 427-432,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Visible light mediated catalytic synthesis of quinolones and isoquinolones, India, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt
Riferimento
- Nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and us in the treatment of arrhythmia, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 5 h, 0 °C
Riferimento
- Silver-Catalyzed Enantioselective Sulfimidation Mediated by Hydrogen Bonding InteractionsAngewandte Chemie, 2021, 60(14), 7920-7926,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 5 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 5 h, 0 °C
Riferimento
- Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular RecognitionOrganic Letters, 2021, 23(5), 1829-1834,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Benzoyl chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 2 h, rt
Riferimento
- 2,4-Dioxoquinazoline-6-sulfonamide derivatives as inhibitors of PARG and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Tosyl chloride , Benzoyl chloride , Acetic anhydride , Potassium carbonate
Riferimento
- Reactions of 3-substituted quinoline 1-oxides with acylating agentsHeterocycles, 1991, 32(8), 1579-86,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ; 48 h, rt
Riferimento
- Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylatesOrganic Letters, 2018, 20(22), 6984-6989,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Thiourea , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; 0 °C; 12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 16 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ; rt
Riferimento
- Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with ThioureaJournal of Organic Chemistry, 2023, 88(2), 1018-1023,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride , Water ; 1 - 8 min, rt
Riferimento
- Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient ConditionsACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Zinc bromide Solvents: Toluene ; 3 h
Riferimento
- Method for preparation of 2-quinolinone compounds, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide , Methyltrioxorhenium Solvents: Tetrahydrofuran ; 5 - 15 min, 20 °C
1.2 48 - 72 h, 20 - 25 °C
1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C
1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C
1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C
1.2 48 - 72 h, 20 - 25 °C
1.3 Solvents: Ethyl acetate ; 20 °C → 5 °C
1.4 Reagents: Sodium sulfite Solvents: Water ; < 30 °C
1.5 Reagents: Tosyl chloride , Potassium carbonate Solvents: Ethyl acetate ; 15 - 24 h, 20 - 25 °C
Riferimento
- A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase InhibitorJournal of Organic Chemistry, 2005, 70(1), 175-178,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 16 h, rt
Riferimento
- Preparation of 2,6-dioxopiperidin-3-yl thiols as cereblon ligands and therapeutic uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Tetrahydrofuran ; 10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt
1.2 4 d, rt
1.3 Reagents: Sodium sulfite Solvents: Ethyl acetate , Water ; cooled; rt
1.4 Reagents: Potassium carbonate Catalysts: Tosyl chloride Solvents: Ethyl acetate , Water ; 10 min, rt
Riferimento
- Preparation of nitrogen-containing heterocyclic compounds as potassium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of arrhythmia, Japan, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate , Water Catalysts: Palladium chloride Solvents: Acetonitrile ; 16 h, 90 °C
Riferimento
- Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylateOrganic & Biomolecular Chemistry, 2018, 16(10), 1632-1635,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Benzoyl chloride , Potassium carbonate Solvents: Dichloromethane , Water ; 0 - 10 °C; 3 h, rt
Riferimento
- A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactionsTetrahedron, 2013, 69(45), 9512-9519,
3-Bromoquinolin-2(1H)-one Raw materials
- 3-Bromoquinoline-1-oxide
- 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 3-Bromoquinoline
- Ethyl (2Z)-2-bromo-3-(2-isocyanophenyl)-2-propenoate
3-Bromoquinolin-2(1H)-one Preparation Products
3-Bromoquinolin-2(1H)-one Letteratura correlata
-
Meiju Niu,Zhen Li,Xiao Li,Xianqiang Huang RSC Adv. 2016 6 98171
-
2. Effect of temperature on the solid-state molecular structure of [Fe3(CO)12]Dario Braga,Fabrizia Grepioni,Louis J. Farrugia,Brian F. G. Johnson J. Chem. Soc. Dalton Trans. 1994 2911
-
Jelena Vasiljeva,Marina Makrecka-Kuka,Ilona Domracheva,Karlis Vilks,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2022 46 7424
-
Tsung-Han Chuang,Che-Ping Chuang Org. Biomol. Chem. 2018 16 7265
-
5. Reversible carbon–nitrogen bond formation in the isomerisation of triosmium compounds derived from t-butyldiazomethane (ButCHN2); the X-ray crystal structure of [Os3H2(ButCHNNCO)(CO)8(PMe2Ph)]Antony J. Deeming,Yoshio Fuchita,Kenneth Hardcastle,Kim Henrick,Mary McPartlin J. Chem. Soc. Dalton Trans. 1986 2259
939-16-2 (3-Bromoquinolin-2(1H)-one) Prodotti correlati
- 941945-24-0(2,4-dimethoxy-N-3-(2-oxopiperidin-1-yl)phenylbenzene-1-sulfonamide)
- 853571-75-2(WAY-657667)
- 49559-66-2(5-methylbenzo[d]oxazole-2-carboxylic acid)
- 1864000-56-5(Butane, 1-chloro-4-[(1,1-dimethylethyl)thio]-2,2-dimethyl-)
- 1805608-32-5(4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-methanol)
- 2935587-90-7(PROTAC CDK9 degrader-7)
- 2171818-92-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}acetic acid)
- 1192019-08-1(2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole)
- 119934-51-9(Niguldipine Hydrochloride)
- 921823-61-2(2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-yl-N-(3-fluorophenyl)acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939-16-2)3-Bromoquinolin-2(1H)-one

Purezza:99%
Quantità:1g
Prezzo ($):313.0